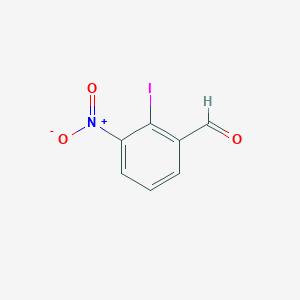

2-Iodo-3-nitrobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

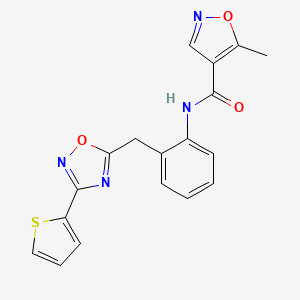

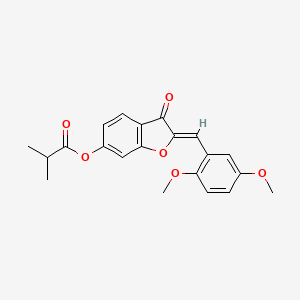

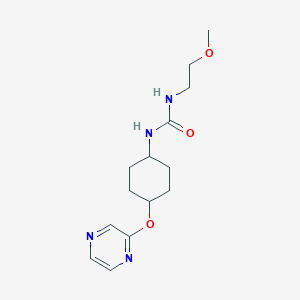

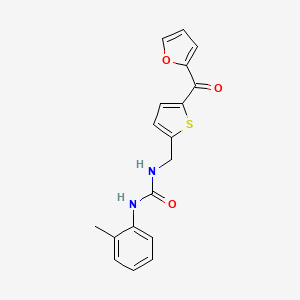

Molecular Structure Analysis

The molecular structure of 2-Iodo-3-nitrobenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO2), and an iodine atom . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight due to the presence of iodine . The presence of the nitro group may also confer some degree of polarity .Wissenschaftliche Forschungsanwendungen

Aggregation and Molecular Interactions

- 2-Hydroxy-3-iodo-5-nitrobenzaldehyde demonstrates significant molecular interactions. These include C-H...O hydrogen bonds and iodo-nitro interactions, contributing to the formation of sheet-like structures, which are further connected by aromatic pi-pi stacking interactions. This illustrates the compound's potential in studying intermolecular forces and crystal engineering (Garden et al., 2004).

Photochemical Sensitivity and Actinometry

- 2-Nitrobenzaldehyde (2NB) is a photochemically sensitive and thermally robust actinometer, useful for measuring light absorbance and photochemical properties in various solutions and on water ice. This highlights its role in photochemical studies, particularly in environmental science (Galbavy et al., 2010).

Chemical Synthesis

- 2-Nitrobenzaldehyde is an essential precursor in synthesizing various products for the bulk and fine chemicals industry. Its synthesis from benzaldehyde in mixed acid involves intricate reaction networks, providing insights into chemical kinetics and reaction mechanisms (Russo et al., 2017).

Quinolin-2(1H)-ones Synthesis

- 2-Nitrobenzaldehydes are reduced to 2-aminobenzaldehydes, then reacted with acyl chlorides to form 2-carboxamidobenzaldehydes, leading to the synthesis of quinolin-2(1H)-ones. This process demonstrates its importance in the pharmaceutical industry for synthesizing complex organic compounds (Park & Jung, 2005).

Antioxidant Properties

- 2-Nitrobenzaldehyde effectively suppresses singlet oxygen generation, fatty acid photooxidation, and dye-sensitizer degradation. This finding is crucial for its potential use in protecting materials from oxidative damage, particularly in the food industry (Hajimohammadi et al., 2018).

Atmospheric Degradation Study

- The study of 2-nitrobenzaldehyde's atmospheric degradation, including its photolysis and reaction with OH radicals, contributes to understanding atmospheric chemistry and environmental impact assessment. This has implications for atmospheric pollution and chemical safety (Bouya et al., 2017).

Synthesis of Nitroindoles

- The synthesis of 2-nitroindoles from o-nitrobenzaldehydes, employing the Sundberg indole synthesis, demonstrates the compound's role in producing complex organic structures, valuable in medicinal chemistry and pharmaceuticals (Pelkey & Gribble, 1997).

Isotope-Labeled Derivatives for Mass Spectrometry

- Carbon-13-labeled 2-nitrobenzaldehyde derivatives are prepared for use as internal standards in mass spectrometry. This technique is crucial for quantifying trace levels of nitrofuran residues in foods, highlighting its significance in food safety and analytical chemistry (Delatour et al., 2003).

Microreactor Synthesis

- The use of microreactors for synthesizing 2- and 3-nitrobenzaldehyde isomers from benzyl alcohol represents an advancement in green chemistry and process safety, underscoring its role in sustainable chemical manufacturing (Russo et al., 2017).

Biomimetic Catalysts in Synthesis

- The green synthesis of p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts represents a novel approach in synthetic chemistry, reducing environmental impact and enhancing reaction efficiency (Yuanbin, 2004).

Zukünftige Richtungen

The future directions for research on 2-Iodo-3-nitrobenzaldehyde could include further exploration of its synthesis and reactions, as well as its potential applications in the synthesis of drugs and bioactive molecules . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Eigenschaften

IUPAC Name |

2-iodo-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLAEZSJVOSWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)

![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)

![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)

![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)